N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide
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Overview
Description
“N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide” is a compound that belongs to a series of pyrazolylpyridazine derivatives . These derivatives have been synthesized on the basis of pyrazole and pyridazine, which are widely used not only in medical practice, but also in agriculture as plant protection chemicals .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 3-pyrazol-1-yl-6-hydrazinylpyridazine with potassium thiocyanate in hydrochloric acid . The reaction leads to the formation of a salt . The signals of the NH2 and NH groups are observed at 4.15 and 7.80 ppm, respectively, in the 1H NMR spectrum of the compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring and a pyridazine ring . The InChI code for this compound is 1S/C20H16N6/c1-25-13-16 (11-23-25)19-6-7-20-22-12-17 (26 (20)24-19)10-14-4-5-18-15 (9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 3-pyrazol-1-yl-6-hydrazinylpyridazine with potassium thiocyanate in hydrochloric acid . This reaction leads to the formation of a salt .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The molecular weight of the compound is 340.39 .Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its target proteins, leading to changes in their function. This could involve binding to the active site of the target protein, altering its conformation, and thereby modulating its activity .
Biochemical Pathways
Given its potential interaction with kinases, it may influence signal transduction pathways within the cell
Pharmacokinetics
Similar compounds are known to have good absorption and bioavailability . The compound’s molecular weight (340.39) falls within the range generally favorable for oral bioavailability .
Result of Action
Similar compounds have shown a range of biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
The future directions for this compound involve the targeted synthesis of new potentially biologically active derivatives based on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine . The aim is to create new biologically active derivatives, to which resistance has not been formed . This is particularly important given the increasing environmental requirements and the possibility of pests and pathogens acquiring resistance to chemical plant protection products .
Properties
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-15-13-14-26(24-15)20-12-11-19(22-23-20)21-16-7-9-17(10-8-16)25-29(27,28)18-5-3-2-4-6-18/h2-14,25H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVNOMVOKQMPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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